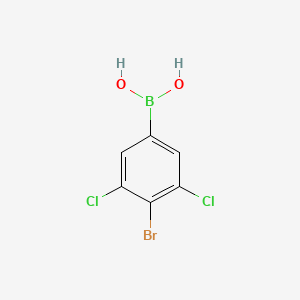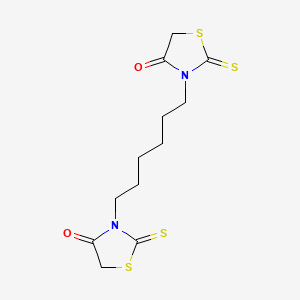
Rhodanine, 3,3'-hexamethylenedi-
Overview
Description
Rhodanine, 3,3’-hexamethylenedi- is a chemical compound with the molecular formula C12H16N2O2S4 . It is a versatile compound used in scientific research and finds applications in various fields such as drug discovery, material science, and catalysis.
Synthesis Analysis
Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes . They are synthesized by the reactions of the transition metals with rhodanine-3-acetic acid . The synthesis and structure of rhodanine derivatives have been studied extensively .
Molecular Structure Analysis
The molecular structure of Rhodanine, 3,3’-hexamethylenedi- consists of a rhodanine core, which is a well-known privileged heterocycle in medicinal chemistry . The compound has a molecular weight of 348.5 g/mol . The exact mass and monoisotopic mass are 348.00946245 g/mol .
Chemical Reactions Analysis
Rhodanine derivatives are known to have a broad spectrum of biological activities. They are used as antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor agents . The selectivity of synthesized derivatives towards ALR1 and ALR2 has been observed .
Physical And Chemical Properties Analysis
Rhodanine, 3,3’-hexamethylenedi- has a topological polar surface area of 155 Ų . It has a rotatable bond count of 7 . The compound has a complexity of 401 .
Mechanism of Action
Target of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities . They have been reported to show antimicrobial activity against a panel of clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains . .
Mode of Action
It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This suggests that these compounds may interact with their targets through a Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Biochemical Pathways
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
Rhodanine, 3,3'-hexamethylenedi- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Rhodanine derivatives can be easily modified to enhance their properties. However, Rhodanine has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. Additionally, Rhodanine derivatives may exhibit low bioavailability, which may limit their use in vivo.
Future Directions
Rhodanine, 3,3'-hexamethylenedi- has several potential future directions for research. One potential direction is the synthesis of Rhodanine derivatives with enhanced properties such as increased bioavailability and selectivity. Additionally, Rhodanine derivatives may be used as fluorescent probes for the detection of other metal ions. Furthermore, Rhodanine derivatives may be used in the development of new anti-inflammatory, anti-cancer, and anti-diabetic drugs.
Conclusion:
In conclusion, Rhodanine, 3,3'-hexamethylenedi- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research such as medicinal chemistry, material science, and biochemistry. Rhodanine derivatives possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, Rhodanine derivatives may be used as fluorescent probes for the detection of metal ions. Rhodanine, 3,3'-hexamethylenedi- has several potential future directions for research, including the synthesis of Rhodanine derivatives with enhanced properties and the development of new drugs.
Scientific Research Applications
Rhodanine, 3,3'-hexamethylenedi- has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. Rhodanine derivatives have been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, Rhodanine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Safety and Hazards
properties
IUPAC Name |
3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPTXUTYVKLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175822 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21494-66-6 | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine, 3,3'-hexamethylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




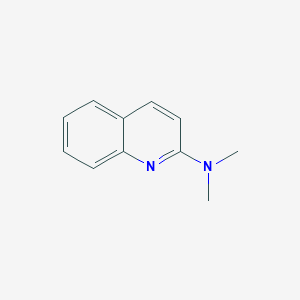


![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)
![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
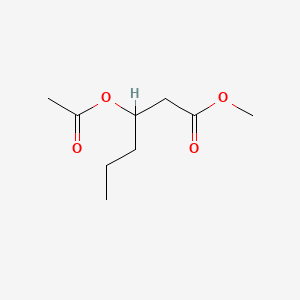
![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)
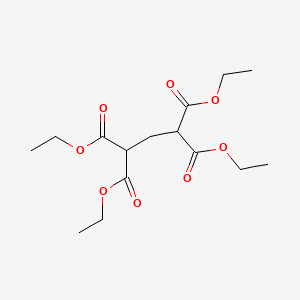
![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)
